molecular formula C18H14N4OS B2881720 N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide CAS No. 1021996-57-5

N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide

Cat. No.: B2881720
CAS No.: 1021996-57-5
M. Wt: 334.4
InChI Key: NANDMCRQACJASA-UHFFFAOYSA-N
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Description

N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide (CAS 1021996-57-5) is a high-purity synthetic compound of significant interest in medicinal chemistry and antibacterial research. With a molecular formula of C18H14N4OS and a molecular weight of 334.40 g/mol, this acetamide derivative features a central thiazole ring—a privileged scaffold in drug discovery known for its diverse biological activities . The compound's structure incorporates both acetamide and cyanophenyl moieties, which are common pharmacophores that can contribute to interactions with biological targets. The thiazole ring system is a versatile moiety contributing to the development of various therapeutic agents, and its derivatives have been extensively studied for their potential biological activities . Research into similar thiazole-containing compounds has demonstrated promising in vitro antibacterial properties against both Gram-positive and Gram-negative microorganisms, suggesting potential applications for this compound in exploring new antibacterial agents . Furthermore, the molecular architecture of this compound, particularly the presence of the electron-rich thiazole ring, makes it a valuable intermediate for synthesizing more complex chemical entities for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material using appropriate laboratory practices.

Properties

IUPAC Name

N-[4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c1-12(23)20-15-8-4-14(5-9-15)17-11-24-18(22-17)21-16-6-2-13(10-19)3-7-16/h2-9,11H,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANDMCRQACJASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation via Hantzsch-Type Cyclocondensation

The thiazole moiety is typically constructed using the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thiourea derivatives. For the target compound, 4-(bromoacetyl)acetanilide serves as the α-halo ketone precursor, reacting with 4-cyanophenylthiourea to form the thiazole ring.

Reaction Conditions :

  • Solvent : Ethanol or dimethylformamide (DMF).
  • Temperature : Reflux at 80–100°C for 6–12 hours.
  • Yield : 65–78% after recrystallization from ethanol.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiourea’s sulfur atom on the α-carbon of the bromoacetyl group, followed by cyclization and elimination of hydrogen bromide. The 4-cyanophenylamino group is introduced through subsequent functionalization.

Acetylation of the Aniline Intermediate

The acetamide group is introduced via acetylation of 4-(2-amino-1,3-thiazol-4-yl)aniline. This step employs acetic anhydride or acetyl chloride in the presence of a base.

Procedure :

  • Dissolve 4-(2-amino-1,3-thiazol-4-yl)aniline (1.0 equiv) in anhydrous dichloromethane.
  • Add acetyl chloride (1.2 equiv) dropwise under nitrogen atmosphere.
  • Stir at 0°C for 1 hour, followed by room temperature for 4 hours.
  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.

Yield : 82–90%.

Functionalization with 4-Cyanophenylamino Group

The 4-cyanophenylamino substituent is introduced via nucleophilic aromatic substitution (NAS) or Ullmann coupling. A preferred method involves reacting 4-aminobenzonitrile with 4-(2-bromo-1,3-thiazol-4-yl)acetanilide under palladium catalysis.

Optimized Protocol :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Ligand : Xantphos (10 mol%).
  • Base : Cs₂CO₃ (2.5 equiv).
  • Solvent : Toluene at 110°C for 24 hours.
  • Yield : 60–68%.

Key Challenge :
Competing side reactions, such as dehalogenation or over-arylation, require careful stoichiometric control and inert reaction conditions.

Alternative Synthetic Pathways

One-Pot Multicomponent Synthesis

A streamlined approach combines 4-cyanoaniline, 4-acetamidophenyl isothiocyanate, and ethyl bromopyruvate in a single pot. This method reduces purification steps and improves atom economy.

Steps :

  • Mix 4-cyanoaniline (1.0 equiv), 4-acetamidophenyl isothiocyanate (1.1 equiv), and ethyl bromopyruvate (1.0 equiv) in DMF.
  • Heat at 90°C for 8 hours.
  • Isolate the product via precipitation in cold water.

Yield : 55–62%.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported synthesis using Wang resin enables scalable production. The resin-bound intermediate undergoes sequential acetylation and cyclocondensation, followed by cleavage with trifluoroacetic acid (TFA).

Advantages :

  • Reduced purification burden.
  • Yields >70% with >95% purity (HPLC).

Analytical Validation and Characterization

Spectroscopic Data :

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.65 (s, 1H, thiazole-H), 2.10 (s, 3H, CH₃).
  • IR (KBr) : 2215 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O), 1530 cm⁻¹ (C=N).
  • LC-MS : m/z 349.1 [M+H]⁺.

Purity Assessment :

  • HPLC (C18 column, MeCN/H₂O 60:40): Retention time = 6.8 min, purity >98%.

Industrial-Scale Considerations

Patented methodologies emphasize cost-effective reagents and reduced chromatographic steps. For example, substituting DMF with cyclopentyl methyl ether (CPME) as a greener solvent improves yield reproducibility.

Key Patent Insights :

  • Avoid high-dilution conditions to enhance scalability.
  • Use CeCl₃·7H₂O as a Lewis acid catalyst for selective cyclization.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions (OH⁻) or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C18H14N4OS
Molecular Weight : 334.40 g/mol
CAS Number : 1021996-57-5

The compound features a thiazole ring, a cyanophenyl group, and an acetamide moiety, which contribute to its diverse interactions in biological systems.

Chemistry

N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows researchers to explore novel compounds with enhanced properties.

Biology

The compound is being investigated for its potential as an enzyme inhibitor or receptor modulator . Research indicates that it may interact with specific molecular targets, inhibiting enzyme activity or modulating receptor functions, which could lead to significant implications in cellular signaling pathways.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders. Its mechanism of action involves binding to active sites of enzymes or receptors, potentially blocking disease-related pathways.

Industry

The compound is utilized in the development of advanced materials , including polymers and nanomaterials. Its unique properties make it suitable for applications in various industrial processes.

The biological activity of this compound is significant in medicinal chemistry due to its potential interactions with various biological targets. Its complex structure allows for diverse mechanisms of action:

  • Enzyme Inhibition : Blocking pathways involved in disease processes like cancer.
  • Receptor Modulation : Influencing signaling pathways related to inflammation and cell survival.

Mechanism of Action

The mechanism of action of N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a core 1,3-thiazole-acetamide scaffold with several derivatives, differing primarily in substituents on the thiazole ring or phenyl groups. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Target/Use Reference
Target Compound C₁₈H₁₄N₄OS 334.40 4-cyanophenylamino, phenylacetamide Not explicitly stated (Research phase)
Mirabegron C₂₁H₂₄N₄O₂S 396.51 β-hydroxy-phenylethylamino, thiazole β3-adrenoceptor agonist (Overactive bladder)
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide C₁₈H₁₈N₈OS₂ 426.52 Triazole-methylphenyl, thiadiazole Research compound (Unspecified)
N-(4-Fluorophenyl)-2-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-thiazol-4-yl]acetamide C₁₉H₁₆F₂N₄O₂S₂ 474.49 Fluorophenyl, sulfanyl linkage Research compound (Unspecified)

Pharmacological and Functional Differences

  • Mirabegron: A clinically approved β3-adrenoceptor agonist with high selectivity (over β1/β2), used to relax bladder smooth muscle. Its hydroxy-phenylethylamino group enhances receptor binding, while the thiazole-acetamide core contributes to metabolic stability .
  • No β3-adrenoceptor activity is reported, but structural similarity suggests possible GPCR interactions .
  • Fluorophenyl Analogues (e.g., ): Fluorine substituents enhance lipophilicity and bioavailability, which may improve blood-brain barrier penetration compared to the target compound’s cyano group.

Physicochemical Properties

  • Polarity: The cyano group in the target compound increases polarity compared to Mirabegron’s hydroxy group, possibly reducing membrane permeability .
  • Metabolic Stability : Thiazole rings generally confer resistance to oxidative metabolism, but substituents like triazoles (in ) or trifluoromethyl groups (in ) may further enhance stability.

Key Research Findings and Implications

  • Structural-Activity Relationship (SAR): The acetamide-thiazole core is critical for receptor interactions. Substituents at the thiazole-2 position dictate selectivity; e.g., Mirabegron’s hydroxy-phenylethyl group is essential for β3-adrenoceptor activation .
  • Therapeutic Potential: While Mirabegron is clinically validated, the target compound’s 4-cyanophenyl group may redirect activity toward other targets (e.g., kinases or ion channels) due to altered electronic properties .

Biological Activity

N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its role in various biological activities.
  • Cyanophenyl Group : Contributes to the compound's electronic properties and potential interactions with biological targets.
  • Acetamide Moiety : Enhances solubility and may influence pharmacokinetic properties.

Molecular Formula : C18_{18}H14_{14}N4_{4}OS
Molecular Weight : 334.40 g/mol
CAS Number : 1021996-57-5

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. The compound may act as an enzyme inhibitor , potentially blocking pathways involved in disease processes like cancer and inflammation.

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate access and inhibiting catalytic activity.
  • Receptor Modulation : It may interact with receptors, altering their activity and influencing downstream signaling pathways.

Antitumor Activity

Research indicates that thiazole derivatives exhibit notable anticancer properties. For instance, similar thiazole-containing compounds have shown cytotoxic effects against various cancer cell lines:

CompoundIC50_{50} (µg/mL)Target Cell Lines
Compound A1.61 ± 1.92A-431, Jurkat
Compound B1.98 ± 1.22HT29

The presence of electron-donating groups in the phenyl ring enhances the cytotoxicity of these compounds by stabilizing interactions with target proteins involved in cell proliferation and apoptosis .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC, µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

These findings suggest potential applications in treating infections .

Study on Antitumor Effects

A study investigated the anticancer effects of thiazole derivatives similar to this compound. The results indicated that compounds with a thiazole moiety exhibited significant growth inhibition in various cancer cell lines, including breast and colon cancer models. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents on the phenyl ring for enhancing activity .

Study on Enzyme Inhibition

Another research effort focused on enzyme inhibition using thiazole-based compounds. It was found that certain derivatives effectively inhibited key enzymes involved in inflammatory pathways, suggesting that this compound could be explored for anti-inflammatory applications .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide to ensure high yield and purity?

Answer: Optimizing synthesis requires precise control of reaction parameters:

  • Temperature and Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for thiazole ring formation and amide coupling, with temperatures ranging from 0°C to reflux depending on the step .
  • Catalysts and Reagents : Use coupling agents like EDCI/HOBt for amide bond formation and bases (e.g., triethylamine) to neutralize byproducts .
  • Purification : Employ column chromatography and recrystallization to isolate intermediates. Monitor reaction progress via TLC and confirm final purity using HPLC (>95%) and NMR (e.g., absence of residual solvent peaks) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound, and how should they be implemented?

Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify substituent positions on the thiazole ring and acetamide linkage. For example, the thiazole C-H proton appears as a singlet near δ 7.2–7.5 ppm, while the cyanophenyl NH resonates around δ 8.0–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 376.1) and detects fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane) and refine using SHELXL .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different in vitro models?

Answer: Contradictions often arise from assay variability. Mitigate this by:

  • Standardizing Assay Conditions : Use identical cell lines, passage numbers, and incubation times. For antimicrobial studies, follow CLSI guidelines for MIC determination .
  • Orthogonal Validation : Confirm activity via multiple assays (e.g., MTT for cytotoxicity and flow cytometry for apoptosis in cancer studies) .
  • Meta-Analysis : Pool data from ≥3 independent studies and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Q. What computational strategies are recommended for predicting the binding affinity of this compound with potential biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with targets like kinase enzymes or GPCRs. Focus on the thiazole ring’s hydrogen bonding with catalytic residues .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction frequencies .
  • QSAR Modeling : Train models on datasets of thiazole derivatives to predict IC50_{50} values based on substituent electronic properties (e.g., Hammett σ values for the cyanophenyl group) .

Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of derivatives of this compound?

Answer:

  • Systematic Substituent Variation : Modify the cyanophenyl group (e.g., replace –CN with –NO2_2 or –CF3_3) and the acetamide’s aryl moiety. Assess changes in bioactivity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond acceptors on the thiazole ring) .
  • In Vivo Correlation : Test top derivatives in rodent models for pharmacokinetics (e.g., oral bioavailability) and toxicity (e.g., liver enzyme assays) .

Q. What methodologies are critical for determining the crystal structure of this compound, and how can SHELX programs enhance this process?

Answer:

  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Index and integrate data with SAINT .
  • Structure Solution : Employ SHELXD for direct methods or SHELXS for Patterson maps. Refine with SHELXL using anisotropic displacement parameters and restraints for disordered solvent .
  • Validation : Check with PLATON for twinning and CCDC Mercury for intermolecular interactions (e.g., π-π stacking between thiazole rings) .

Q. How can researchers address challenges in the solubility and stability of this compound during pharmacological assays?

Answer:

  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) for in vitro studies. For in vivo, formulate as nanoemulsions or cyclodextrin complexes .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the acetamide moiety to enhance aqueous solubility .
  • Stability Testing : Conduct forced degradation studies under acidic/alkaline conditions and analyze degradation products via LC-MS .

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